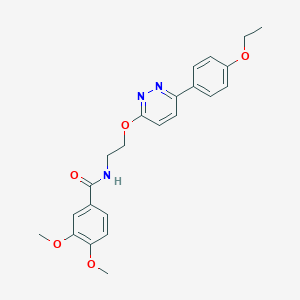

![molecular formula C20H15ClFN5O2S B2692049 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide CAS No. 894036-78-3](/img/structure/B2692049.png)

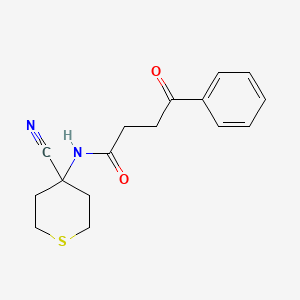

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of this compound involves a series of reactions. A series of 24 novel thiazolo-[3,2-b][1,2,4]triazole-6-ones with 5-aryl(heteryl)idene- and 5-aminomethylidene-moieties has been synthesized employing three-component and three-stage synthetic protocols .Molecular Structure Analysis

The structures of the derivatives were confirmed by the 1 H-NMR, 13 C-NMR, 2D NMR and LC-MS . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm −1 .Chemical Reactions Analysis

A mixture of Z/E-isomers was obtained in solution for the synthesized 5-aminomethylidene-thiazolo[3,2-b]-[1,2,4]triazole-6-ones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its molecular structure. The presence of the 1,2,4-triazole ring and the C=O groups could contribute to its reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Researchers have developed methods for synthesizing compounds with complex molecular structures, including those similar to N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(4-fluorophenyl)oxalamide. The synthesis involves multiple steps, including condensation reactions, and aims to achieve high yields and purity. Structural characterization is typically performed using techniques such as single crystal X-ray diffraction, which provides detailed information about the molecular and crystal structure, including bond lengths, angles, and conformation (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Potential Applications

The synthesized compounds have been explored for various applications, including as potential cytotoxic agents, indicating their relevance in medicinal chemistry. For example, compounds structurally related to this compound have been designed and synthesized with the intent to evaluate their biological activities, including cytotoxicity against cancer cell lines. Such studies provide a foundation for further investigation into the therapeutic potential of these compounds (Gündoğdu et al., 2017).

Antimicrobial and Antifungal Activities

Some compounds with similar structural features have been synthesized and evaluated for their antimicrobial and antifungal activities. These studies aim to identify new compounds with potential applications in fighting infections caused by bacteria and fungi, contributing to the search for new antibiotics and antifungal agents. The evaluation typically involves assessing the compounds' efficacy against a variety of microbial strains and determining their minimum inhibitory concentrations (MICs) (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Wirkmechanismus

Target of Action

The primary targets of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide Compounds with similar structures have been reported to exhibit antifungal activities . They can affect mycelial growth by disrupting membrane integrity .

Mode of Action

The mode of action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide involves interaction with its targets, leading to disruption of membrane integrity . The higher the concentration of the compound, the greater the disruption of membrane integrity .

Biochemical Pathways

The specific biochemical pathways affected by N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide It is known that the compound disrupts membrane integrity, which could affect various cellular processes .

Result of Action

The result of the action of N-{2-[2-(4-chlorophenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-N’-(4-fluorophenyl)ethanediamide is the disruption of membrane integrity, which inhibits mycelial growth . This leads to its antifungal activity .

Eigenschaften

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(4-fluorophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClFN5O2S/c21-13-3-1-12(2-4-13)17-25-20-27(26-17)16(11-30-20)9-10-23-18(28)19(29)24-15-7-5-14(22)6-8-15/h1-8,11H,9-10H2,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAURJEFASDDTPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=C(C=C4)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClFN5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2691969.png)

![7-(2-Benzyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2691977.png)

![3-(4-methoxyphenyl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B2691980.png)

![2-[2-Methoxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetic acid hydrobromide](/img/structure/B2691982.png)

![N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,2-diphenylacetamide](/img/structure/B2691984.png)

![1-(8-(2-(Benzo[d][1,3]dioxol-5-ylamino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide](/img/structure/B2691985.png)

![N-(3-((3-ethoxypropyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2691987.png)

![7-(3-chloro-4-methoxyphenyl)-2-(2-chlorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2691988.png)